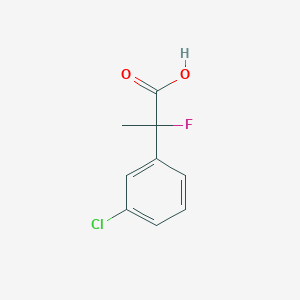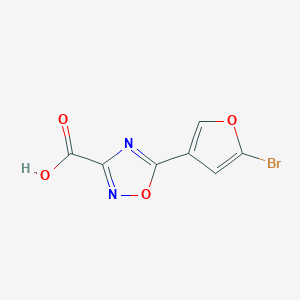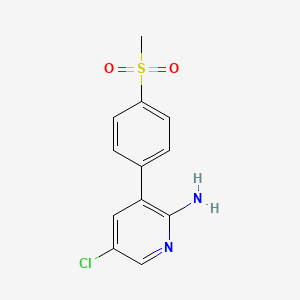
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, along with a propyl group and an aminophenyl group. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminophenylacetic acid with propyl isocyanate, followed by cyclization under acidic or basic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography would be employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate
Major Products
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the synthesis of polymers and other industrial chemicals
作用機序
The mechanism of action of 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the bacteriostatic effect, making it effective against a range of Gram-positive bacteria .
類似化合物との比較
Similar Compounds
- 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thione
- 5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazole
- 5-(4-Aminophenyl)-1,3,4-oxadiazole
Uniqueness
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties. Unlike its analogs, which may have different heterocyclic rings, this compound’s oxazolidinone ring is crucial for its antimicrobial activity and its ability to inhibit protein synthesis in bacteria .
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
5-(4-aminophenyl)-3-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-2-7-14-8-11(16-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,13H2,1H3 |
InChIキー |
JRIUZKNEJPVVGV-UHFFFAOYSA-N |
正規SMILES |
CCCN1CC(OC1=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


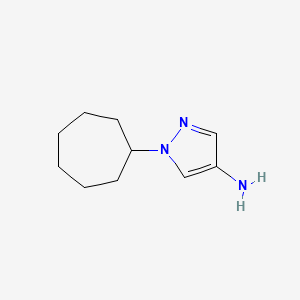
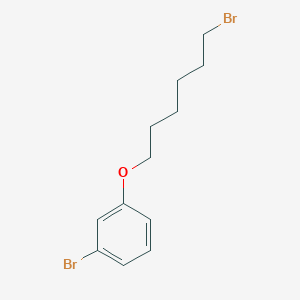
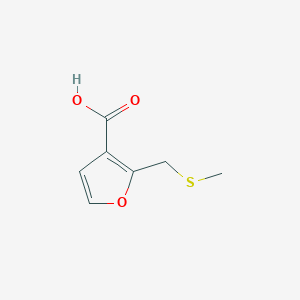


![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)




